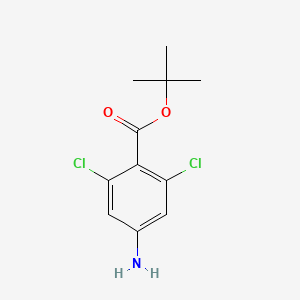

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester

Description

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C11H13Cl2NO2 It is a derivative of benzoic acid, featuring amino and dichloro substitutions on the benzene ring, along with a tert-butyl ester group

Properties

IUPAC Name |

tert-butyl 4-amino-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)9-7(12)4-6(14)5-8(9)13/h4-5H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPIRBNWRWGSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloro-benzoic acid tert-butyl ester typically involves the esterification of 4-Amino-2,6-dichloro-benzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions usually require heating under reflux to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products may include various substituted benzoic acid derivatives.

Ester Hydrolysis: The major product is 4-Amino-2,6-dichloro-benzoic acid.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester (CAS No. 336818-35-0) is an organic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, featuring a tert-butyl ester group and two chlorine substituents, enhances its reactivity and potential utility in various chemical processes.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, facilitating the creation of new compounds.

- Reduction Reactions : The nitro group can be reduced to an amino group, altering the compound's properties and increasing its versatility in synthesis.

- Hydrolysis : The ester group can be hydrolyzed to yield 2,6-dichloro-4-nitrobenzoic acid and tert-butyl alcohol, which can be useful in different synthetic pathways .

Biological Research

This compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its structural attributes allow it to interact with biological targets effectively, making it a candidate for drug design and development:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it relevant for developing new antibiotics .

Pharmaceutical Applications

The pharmacological properties of this compound are being explored for various therapeutic applications:

- Anti-inflammatory Agents : Compounds derived from this structure have shown promise in reducing inflammation, which is critical in treating conditions like arthritis.

- Antiviral Activity : Some studies have indicated that derivatives may possess antiviral properties, contributing to the development of new antiviral medications .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of various compounds on THP-1 cell lines, several derivatives of 4-amino compounds were tested. Results indicated that certain modifications led to significant decreases in cell viability (GI50 values ranging from 11 μM to >100 μM) depending on the structural changes made to the base compound .

Case Study 2: Enzyme Interaction Studies

A study utilized this compound as a probe in binding assays to evaluate its interaction with specific enzymes involved in cancer progression. The results demonstrated that modifications to the compound could enhance binding affinity and selectivity towards target enzymes, indicating its potential as a lead compound for drug development .

Summary Table of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Useful in nucleophilic substitutions and reductions |

| Biological Research | Biochemical probes for enzyme studies | Potential anticancer and antimicrobial activities |

| Pharmaceutical Development | Anti-inflammatory and antiviral agents | Promising results in reducing inflammation |

Mechanism of Action

The mechanism by which 4-Amino-2,6-dichloro-benzoic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The amino and chloro groups on the benzene ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2,6-dichlorobenzoic acid: Lacks the tert-butyl ester group.

2,6-Dichloro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an amino group.

4-Amino-2,6-dichlorophenol: Features a phenol group instead of a carboxylic acid ester.

Uniqueness

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester is unique due to the presence of both amino and dichloro substitutions on the benzene ring, along with the tert-butyl ester group.

Biological Activity

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester, with the CAS number 336818-35-0, is a synthetic compound that has gained attention for its potential biological activities. This compound belongs to the class of amino benzoic acids and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, along with an amino group and a tert-butyl ester functional group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .

- Antioxidant Properties : Similar compounds have shown potential antioxidant activity, which can help in reducing oxidative stress within cells .

- Receptor Modulation : The structure of the compound suggests potential interactions with specific receptors that could influence cellular signaling pathways .

Research Findings

Recent studies have explored the pharmacological properties of this compound and its analogs:

- DPP-IV Inhibition : Research indicates that derivatives of 4-amino-2,6-dichloro-benzoic acid exhibit varying degrees of DPP-IV inhibition. The structure-activity relationship (SAR) studies suggest that modifications to the amino group and the ester moiety can enhance inhibitory potency against DPP-IV .

- Antimicrobial Activity : Preliminary investigations have shown that compounds related to this structure possess antimicrobial properties against various pathogens. These findings are significant for developing new antibacterial agents .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that certain structural modifications can lead to increased cytotoxicity, making it a candidate for further development in cancer therapeutics.

Case Study 1: DPP-IV Inhibition

A study focusing on the SAR of DPP-IV inhibitors highlighted that introducing bulky substituents at specific positions on the benzoic acid ring enhanced selectivity and potency against DPP-IV. The study provided data showing IC50 values for various derivatives, demonstrating that tert-butyl substitutions significantly improve bioavailability and reduce clearance rates in vivo.

| Compound | IC50 (nM) | Selectivity (RARα/RARβ) |

|---|---|---|

| Original Compound | 100 | 10 |

| Tert-butyl Derivative | 30 | 50 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, several derivatives were tested against common bacterial strains. The results indicated that certain modifications led to increased activity:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Original Compound | E. coli | 12 |

| Chlorinated Derivative | E. coli | 18 |

| Tert-butyl Derivative | S. aureus | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.